molecular formula C13H9N5O2 B2529948 N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide CAS No. 923830-18-6

N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide

Cat. No.: B2529948
CAS No.: 923830-18-6
M. Wt: 267.248
InChI Key: LVPBWYBLMHVYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C13H9N5O2 and a molecular weight of 267.248

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide typically involves the reaction of 4-oxoquinazoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . This reaction yields pyrazine-2-carboxamides by reacting pyrazine-2-carboxylic acid with various aliphatic and aromatic amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinazolinone or pyrazine moieties.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.

Scientific Research Applications

N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential antifungal and antibacterial activities

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-aminopyrazine-2-carboxamides: These compounds share a similar pyrazine carboxamide structure and have been studied for their antimicrobial activities.

    Quinazolinone derivatives: Compounds with a quinazolinone scaffold are known for their diverse biological activities, including anti-inflammatory and analgesic properties.

Uniqueness

N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide is unique due to its combination of a quinazolinone scaffold and a pyrazine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c19-12(11-7-14-5-6-15-11)17-18-8-16-10-4-2-1-3-9(10)13(18)20/h1-8H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPBWYBLMHVYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.